molecular formula C19H17NO4S2 B8042418 5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline

5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline

Cat. No.: B8042418
M. Wt: 387.5 g/mol
InChI Key: KRDIVROBIOZCMV-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline is an organic compound characterized by the presence of benzenesulfonyl and methylphenylsulfonyl groups attached to an aniline core

Properties

IUPAC Name

5-(benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-14-7-9-16(10-8-14)26(23,24)19-12-11-17(13-18(19)20)25(21,22)15-5-3-2-4-6-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIVROBIOZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or sulfides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
  • Benzenesulfonamide derivatives
  • Sulfonylhydrazones

Uniqueness

5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline is unique due to the presence of both benzenesulfonyl and methylphenylsulfonyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications and interactions in various chemical and biological systems.

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